molecular formula C17H23F2N5 B10923407 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(4-methylpiperidin-1-yl)pyrimidine

4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(4-methylpiperidin-1-yl)pyrimidine

Cat. No.: B10923407
M. Wt: 335.4 g/mol
InChI Key: NAXNECHWRASONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-(4-METHYLPIPERIDINO)PYRIMIDINE is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-(4-METHYLPIPERIDINO)PYRIMIDINE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the difluoromethyl group, the pyrazolyl group, and the piperidino group. Common reagents used in these steps include halogenating agents, organometallic reagents, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolyl or piperidino groups.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the difluoromethyl group to a methyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology and Medicine

In biological and medicinal research, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

Industry

In industry, such compounds might be used in the development of agrochemicals, such as herbicides or fungicides, due to their potential biological activity.

Mechanism of Action

The mechanism of action of 4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-(4-METHYLPIPERIDINO)PYRIMIDINE would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(METHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-(4-METHYLPIPERIDINO)PYRIMIDINE
  • 4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-(4-ETHYLPIPERIDINO)PYRIMIDINE

Uniqueness

The presence of the difluoromethyl group in 4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-(4-METHYLPIPERIDINO)PYRIMIDINE may confer unique properties, such as increased metabolic stability or enhanced binding affinity to biological targets, compared to similar compounds.

Properties

Molecular Formula

C17H23F2N5

Molecular Weight

335.4 g/mol

IUPAC Name

4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)-2-(4-methylpiperidin-1-yl)pyrimidine

InChI

InChI=1S/C17H23F2N5/c1-4-24-12(3)13(10-20-24)14-9-15(16(18)19)22-17(21-14)23-7-5-11(2)6-8-23/h9-11,16H,4-8H2,1-3H3

InChI Key

NAXNECHWRASONY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=CC(=NC(=N2)N3CCC(CC3)C)C(F)F)C

Origin of Product

United States

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